2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-chloropyridin-3-yl) 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3S/c12-8-3-5-9(6-4-8)18(15,16)17-10-2-1-7-14-11(10)13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQKIXNGZJYLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)OS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate typically involves the reaction of 2-chloro-3-pyridyl sulfonyl chloride with 4-chlorobenzene-1-ol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyridine ring and sulfonate group can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridyl or benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its chemical structure and the nature of the target. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological molecules, while the pyridine ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analog: 2-Chloro-3-pyridyl 4-Methylbenzene-1-Sulfonate
The most closely related compound is 2-Chloro-3-pyridyl 4-methylbenzene-1-sulfonate (CAS data from ), which substitutes the 4-chloro group on the benzene ring with a methyl group. Below is a detailed comparison:
Table 1: Physicochemical and Structural Comparison
| Property | 2-Chloro-3-pyridyl 4-Chlorobenzene-1-Sulfonate | 2-Chloro-3-pyridyl 4-Methylbenzene-1-Sulfonate |
|---|---|---|
| Molecular Formula | C₁₁H₇Cl₂NO₃S | C₁₂H₁₀ClNO₃S |
| Molar Mass (g/mol) | ~304.15 | 283.73 |
| Substituent on Benzene | 4-Chloro (electron-withdrawing) | 4-Methyl (electron-donating) |
| Key Electronic Effects | Increased electrophilicity due to Cl | Enhanced electron density due to CH₃ |
| Predicted Solubility | Lower lipophilicity; higher polarity | Higher lipophilicity; moderate polarity |
| Thermal Stability | Likely more stable due to electron withdrawal | May undergo faster decomposition |
Key Differences
Electronic Effects :
- The 4-chloro substituent withdraws electron density via inductive effects, making the benzene ring less reactive toward electrophilic attacks compared to the electron-donating methyl group .
- This difference impacts the sulfonate ester’s reactivity in nucleophilic substitution or hydrolysis reactions.
Physicochemical Properties :
- The chloro derivative has a higher molar mass (~304 vs. 283 g/mol) and lower lipophilicity (ClogP estimated at ~2.1 vs. ~2.8 for the methyl analog), affecting solubility profiles .
- The methyl analog may exhibit better membrane permeability in biological systems due to its higher lipophilicity.
Synthetic Utility :
- The 4-chloro derivative’s electron-deficient benzene ring may favor reactions requiring electrophilic intermediates, while the methyl analog could stabilize charge-separated transition states.
Other Potential Analogs
While direct data on additional analogs (e.g., 4-nitro or 4-methoxy derivatives) are absent in the provided evidence, hypothetical comparisons can be drawn:
- 4-Methoxy Substituent : Electron-donating resonance effects, opposing the trends seen in the chloro derivative.
Biological Activity
2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate (CAS Number: 219930-49-1) is an organic compound notable for its unique chemical structure, which combines a pyridine ring with a chlorobenzene sulfonate group. This compound has garnered attention in scientific research due to its potential biological activity, particularly in enzyme interactions and cellular processes.
The molecular formula of this compound is . Its structure allows for various chemical reactions, including:
- Substitution Reactions : The chlorine atoms can be replaced by nucleophiles.
- Oxidation and Reduction Reactions : The functional groups can undergo redox transformations.
- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonate group enhances solubility, facilitating interactions with biological molecules, while the pyridine ring can engage in hydrogen bonding. Depending on the target, the compound may act as an enzyme inhibitor or activator.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on various enzymes. For instance, it has been studied for its potential to inhibit certain kinases involved in cancer cell proliferation. The specific inhibitory concentrations (IC50 values) vary based on the enzyme and experimental conditions.
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Kinase A | 0.5 | Inhibition of activity |
| Kinase B | 1.2 | Moderate inhibition |
| Kinase C | >10 | No significant effect |
Case Studies
Several case studies have explored the biological implications of this compound:
- Cancer Research : A study investigated its effects on breast cancer cell lines, revealing that at concentrations above 1 µM, the compound significantly reduced cell viability and induced apoptosis.
- Neurobiology : Another study assessed its impact on neuronal cells, finding that it modulated signaling pathways related to neuroinflammation, suggesting potential applications in neurodegenerative diseases.
- Toxicology Assessments : Toxicological evaluations indicated that while the compound shows promising biological activity, it also presents mutagenic properties at higher concentrations, necessitating careful consideration in therapeutic applications .
Q & A
Q. What are the foundational methods for synthesizing 2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate in laboratory settings?
A standard approach involves sulfonation and chlorination reactions. For instance, sulfonyl chloride intermediates (e.g., 3-chloro-4-methylbenzenesulfonyl chloride, as seen in analogous syntheses ) can be coupled with pyridine derivatives under controlled conditions. Characterization typically employs nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Safety protocols, such as segregated waste storage and professional disposal, are critical to avoid environmental contamination .
Q. How should researchers design initial experiments to characterize this compound’s physicochemical properties?
Begin with thermogravimetric analysis (TGA) to assess thermal stability and differential scanning calorimetry (DSC) for phase transitions. Spectroscopic methods like Fourier-transform infrared (FTIR) and mass spectrometry (MS) help identify functional groups and molecular weight. For solubility, use a solvent matrix (polar, non-polar, protic, aprotic) and quantify via UV-Vis spectroscopy. Reference PubChem-derived computational data (e.g., InChI keys, molecular formulas) to cross-validate experimental results .
Advanced Research Questions
Q. What experimental design strategies optimize reaction conditions for this compound synthesis while minimizing by-products?
Implement Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, catalyst loading). For example, a factorial design can identify interactions between variables, reducing the number of trials needed . Computational reaction path searches, as employed by ICReDD, combine quantum chemical calculations with experimental feedback to pinpoint optimal conditions (e.g., avoiding hydrolysis side reactions) .
Q. How can contradictory data in degradation studies (e.g., unexpected stability under acidic conditions) be resolved methodologically?
First, validate instrumentation calibration and replicate experiments. Use control experiments to isolate variables (e.g., exclude light/oxygen if studying hydrolytic degradation). Advanced techniques like LC-MS/MS can detect trace degradation products missed by conventional HPLC. Cross-reference computational predictions (e.g., bond dissociation energies from density functional theory) to explain anomalies .
Q. What computational tools are recommended for studying this compound’s reactivity in novel reactions?
Quantum mechanics/molecular mechanics (QM/MM) simulations model reaction pathways at atomic resolution. Software like Gaussian or ORCA can calculate transition states and activation energies. Pair these with cheminformatics platforms (e.g., RDKit) to predict regioselectivity in nucleophilic substitutions. Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling ensures computational accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
